

Application Note: Quantitative Lipidomics Analysis of Tripalmitin Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: *Propane-1,2,3-triyl tripalmitate-d9-1*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tripalmitin in biological samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing crucial insights into cellular metabolism, signaling, and the pathogenesis of various diseases.[1] Triglycerides are a major class of lipids that function as energy storage molecules. Accurate and precise quantification of specific triglyceride species, such as tripalmitin, is essential for understanding metabolic disorders. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.[2] This protocol details a robust method for the quantification of tripalmitin in plasma or tissue homogenates using deuterated tripalmitin (Tripalmitin-d98) as an internal standard.

Experimental Protocol

This protocol is based on established lipid extraction and LC-MS/MS analysis methods.[3][4][5]

Materials and Reagents

- Tripalmitin standard (Sigma-Aldrich)
- Deuterated Tripalmitin (Tripalmitin-d98) internal standard (Cayman Chemical)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Isopropanol (HPLC grade)
- Hexane (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Butylated hydroxytoluene (BHT)
- Ultrapure water
- Biological samples (e.g., plasma, tissue homogenate)

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction method is employed for optimal recovery of triglycerides.^[5]

- Homogenization (for tissue samples): Homogenize 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
- Spiking of Internal Standard: To 100 μ L of plasma or tissue homogenate, add 10 μ L of Tripalmitin-d98 internal standard solution (10 μ g/mL in chloroform/methanol 2:1, v/v).
- Lipid Extraction:
 - Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT to the sample.
 - Vortex thoroughly for 1 minute.

- Add 500 μ L of ultrapure water and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
- Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
- Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in 100 μ L of isopropanol/hexane/water (85:12:3, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography is used to separate tripalmitin from other lipid species, followed by detection and quantification using tandem mass spectrometry.

- LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size) is suitable for triglyceride analysis.
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: 10 mM Ammonium formate in isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid.
- Gradient Elution:
 - 0-2 min: 30% B
 - 2-15 min: 30-95% B
 - 15-20 min: 95% B
 - 20.1-25 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tripalmitin: Precursor ion $[M+NH_4]^+$ m/z 824.8 \rightarrow Product ion m/z 551.5
 - Tripalmitin-d98 (IS): Precursor ion $[M+NH_4]^+$ m/z 922.9 \rightarrow Product ion m/z 603.6

Data Analysis and Quantification

- Peak Integration: Integrate the peak areas for both the endogenous tripalmitin and the deuterated internal standard using the instrument's software.
- Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the tripalmitin standard to the peak area of the internal standard against the concentration of the tripalmitin standard.
- Quantification: Determine the concentration of tripalmitin in the samples by interpolating the peak area ratios from the calibration curve.

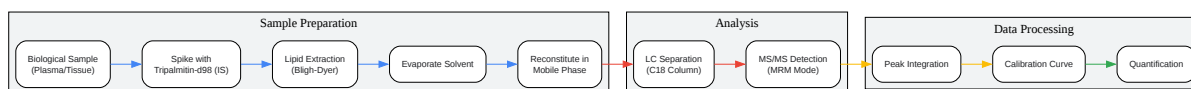
Quantitative Data Summary

The following table summarizes the typical performance characteristics of this quantitative lipidomics method.

Parameter	Result
Linearity (R^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Upper Limit of Quantification (ULOQ)	1000 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85-115%

Visualizations

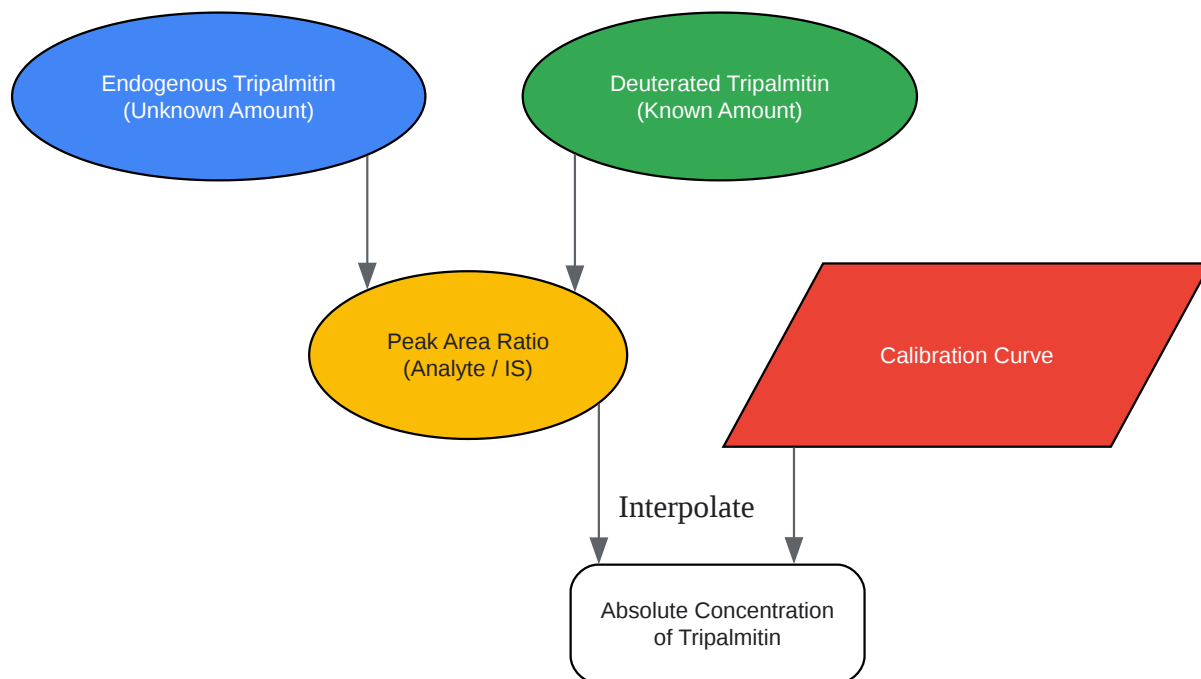
Experimental Workflow



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Caption: Quantitative lipidomics workflow from sample preparation to data analysis.

Logical Relationship of Quantification



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Caption: Logic of absolute quantification using an internal standard and calibration curve.

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